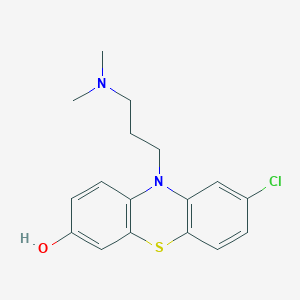

7-Hydroxychlorpromazine

Description

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICFFJZGXWEIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175128 | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-62-7 | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2095-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYCHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0X9L6UVP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Hydroxychlorpromazine: A Comprehensive Technical Guide to its Discovery, Metabolism, and Pharmacological Significance

Part 1: Introduction

Chlorpromazine: A Paradigm Shift in Psychopharmacology

The synthesis of chlorpromazine in the early 1950s marked a watershed moment in the history of medicine, heralding the dawn of modern psychopharmacology.[1][2] Before its introduction, treatment options for severe mental illnesses like schizophrenia were limited and often archaic. Chlorpromazine's remarkable efficacy in alleviating psychotic symptoms transformed psychiatric care, enabling the deinstitutionalization of many patients and stimulating a new era of research into the neurochemical basis of mental disorders.[2][3] Its primary mechanism of action, though not fully understood at the time of its discovery, is now known to involve the antagonism of dopamine D2 receptors, a property shared by many subsequent antipsychotic drugs.[4]

The Emergence of Metabolites as Key Players

As the field of pharmacology matured, so too did the understanding that the journey of a drug within the body is often as important as its initial chemical structure. The concept of drug metabolism—the biochemical transformation of xenobiotics by living organisms—revealed that the parent drug is frequently converted into a series of metabolites. These metabolites can range from inactive compounds slated for excretion to molecules with their own distinct and potent pharmacological or toxicological profiles. The study of chlorpromazine's metabolism has been particularly illustrative of this principle, with research uncovering a complex array of over 100 different metabolites.[5]

7-Hydroxychlorpromazine: An Overview of its Significance

Among the numerous metabolites of chlorpromazine, this compound has emerged as a subject of intense scientific scrutiny. This is due to its notable pharmacological activity, its implication in some of chlorpromazine's more unusual and serious side effects, and its variable formation rates among individuals, which can influence therapeutic outcomes. This compound is not merely an inactive byproduct; it is an active metabolite that contributes to the overall therapeutic and toxicological profile of its parent compound.[6][7] This guide will provide an in-depth technical exploration of the discovery, history, biosynthesis, analytical methodologies, and pharmacological significance of this compound, tailored for researchers, scientists, and drug development professionals.

Part 2: The Discovery and History of this compound

Early Investigations into Chlorpromazine's Fate in the Body

In the years following chlorpromazine's clinical introduction, researchers began to investigate its metabolic fate to better understand its mechanism of action and the wide inter-individual variability in patient response. Early analytical techniques, such as paper and thin-layer chromatography, were employed to separate and tentatively identify the various metabolic products present in the urine and feces of patients undergoing treatment.[8] These pioneering studies laid the groundwork for the eventual isolation and characterization of specific, pharmacologically important metabolites.

The Seminal Discovery of this compound

A pivotal moment in the study of chlorpromazine metabolism occurred in 1964 when Perry and his colleagues published their findings on the isolation of this compound from the liver and urine of psychiatric patients.[9] These patients were on long-term, high-dose chlorpromazine therapy and had developed a distinctive purple pigmentation of the skin in sun-exposed areas, along with opacities of the cornea and lens.[9] The researchers meticulously isolated the metabolite and, through a series of chemical analyses, confirmed its structure as this compound.[9] This discovery was significant not only for identifying a major metabolite but also for providing the first strong evidence linking a specific metabolic product of chlorpromazine to a distinct and serious adverse effect.

Linking the Metabolite to Clinical Observations

The work of Perry et al. spurred further investigation into the role of this compound in the adverse effects of its parent drug. The prevailing hypothesis was that this hydroxylated derivative, when deposited in the skin, cornea, and lens, could be acted upon by ultraviolet light to produce a toxic compound.[9] This, in turn, was thought to trigger an abnormal increase in melanin production, leading to the observed hyperpigmentation.[9] This early research underscored the critical importance of understanding a drug's metabolic profile to fully comprehend its clinical effects, both therapeutic and adverse.

Part 3: Biosynthesis and Metabolic Pathways

The Role of Cytochrome P450 Enzymes

The biotransformation of chlorpromazine into this compound is primarily an enzymatic process occurring in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes.[10] These enzymes are crucial for the metabolism of a vast array of drugs, environmental toxins, and endogenous compounds.

Extensive research has identified CYP2D6 as the principal enzyme responsible for the 7-hydroxylation of chlorpromazine.[10][11] Studies using human liver microsomes and cDNA-expressed CYP isoforms have demonstrated that CYP2D6 exhibits significant activity in this metabolic conversion.[10] The kinetics of this reaction in human liver microsomes follow a simple Michaelis-Menten model, with an apparent Km value of approximately 3.4 µM.[10] The activity of chlorpromazine 7-hydroxylase in human liver microsomes shows a strong correlation with the activity of desipramine 2-hydroxylase, a known marker for CYP2D6 activity.[10] Furthermore, quinidine, a potent and selective inhibitor of CYP2D6, has been shown to significantly decrease the urinary excretion of this compound.[11]

While CYP2D6 is the primary enzyme, evidence suggests that other CYP isoforms may also contribute to the formation of this compound, particularly in individuals with low CYP2D6 activity.[10] Studies have shown a correlation between chlorpromazine 7-hydroxylase activity and phenacetin O-deethylase activity, a marker for CYP1A2.[10] In liver microsomes with low CYP2D6 activity, α-naphthoflavone, a CYP1A2 inhibitor, can significantly reduce the formation of this compound.[10] Therefore, it is understood that while CYP2D6 is the main catalyst, CYP1A2 can play a partial role in this metabolic pathway.[10]

Factors Influencing Metabolite Formation

The significant inter-individual variation in plasma concentrations of chlorpromazine and its metabolites is a well-documented clinical challenge.[7] A key contributor to this variability is the genetic polymorphism of the CYP2D6 gene. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly impacts their capacity to hydroxylate chlorpromazine. This genetic variability can lead to substantial differences in the levels of this compound, influencing both therapeutic response and the risk of adverse effects. Drug-drug interactions also play a crucial role. Co-administration of drugs that are inhibitors or inducers of CYP2D6 or CYP1A2 can alter the metabolic profile of chlorpromazine, leading to either elevated or diminished levels of its 7-hydroxy metabolite.[4][11]

Diagrammatic Representation of the Metabolic Pathway

Caption: Metabolic pathway of chlorpromazine to its major metabolites.

Part 4: Synthesis and Analytical Methodologies

Chemical Synthesis of this compound

The availability of pure this compound as a reference standard is essential for conducting accurate quantitative analysis in research and clinical settings. While detailed, step-by-step synthesis protocols are often proprietary or found in specialized chemical literature, the general approach involves the introduction of a hydroxyl group at the 7-position of the chlorpromazine molecule. This can be achieved through various organic synthesis strategies, often starting from a precursor molecule that is more amenable to regioselective hydroxylation. The final product must be purified, typically by chromatographic methods, and its identity and purity confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis.[12][13]

Analytical Techniques for Quantification

The accurate measurement of this compound in complex biological matrices like plasma and urine requires sensitive and specific analytical methods.

Historically, GC-MS has been a cornerstone for the analysis of chlorpromazine and its metabolites.[14] A typical GC-MS protocol involves several key steps:

Experimental Protocol: GC-MS Analysis of this compound in Plasma

-

Sample Preparation (Extraction):

-

To a plasma sample, add an internal standard (e.g., a deuterium-labeled analog of this compound).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ether) under alkaline conditions to isolate the drug and its metabolites.

-

Back-extract into an acidic aqueous phase, followed by re-extraction into an organic solvent after alkalinization to further purify the sample.

-

Evaporate the final organic extract to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic properties of this compound. Silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a common approach.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent and inject it into the GC-MS system.

-

Use a capillary column appropriate for drug analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

-

Employ a temperature program to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the derivatized this compound standard.

-

Determine the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

HPLC-MS/MS has become the method of choice for the quantification of drugs and their metabolites due to its high sensitivity, specificity, and throughput.[15][16]

Experimental Protocol: HPLC-MS/MS Analysis of this compound in Plasma

-

Sample Preparation (Extraction):

-

Add an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound) to the plasma sample.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

-

Alternatively, use solid-phase extraction (SPE) for a cleaner sample extract.

-

Evaporate the supernatant and reconstitute the residue in the mobile phase.

-

-

HPLC Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).

-

Use a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Employ multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly specific detection method minimizes interference from other matrix components.

-

-

Quantification:

-

Generate a calibration curve by analyzing standards of known concentrations.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

-

Data Presentation

| Parameter | GC-MS | HPLC-MS/MS |

| Sample Volume | Typically 1-2 mL of plasma | 0.1-0.5 mL of plasma |

| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation or Solid-Phase Extraction |

| Derivatization | Often required (e.g., silylation) | Not usually required |

| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantification (LLOQ) | ng/mL range | Sub-ng/mL to pg/mL range |

| Throughput | Lower | Higher |

Part 5: Comparative Pharmacology and Clinical Relevance

Pharmacodynamic Profile

This compound is not an inert metabolite; it possesses its own significant pharmacological activity.[17] Like its parent compound, it exhibits antagonist activity at dopamine D2 receptors, which is believed to be the primary mechanism for its antipsychotic effects.[17] Some studies suggest that this compound may have a comparable or even slightly greater affinity for dopamine receptors than chlorpromazine itself. It also interacts with other neurotransmitter systems, including serotonergic, histaminergic, and adrenergic receptors, contributing to its broad pharmacological profile.[2][18]

Therapeutic Implications

The inherent antipsychotic activity of this compound means that it likely contributes to the overall therapeutic effect observed in patients treated with chlorpromazine. The extent of this contribution can vary significantly between individuals due to the aforementioned differences in metabolism.

Several clinical studies have investigated the relationship between plasma levels of chlorpromazine, this compound, and other metabolites, and the clinical response in patients with schizophrenia.[6][7][19] A recurring finding is that a good therapeutic response is often correlated with higher plasma levels of both chlorpromazine and this compound.[6] Conversely, high levels of the inactive metabolite, chlorpromazine sulfoxide, appear to have a negative impact on the therapeutic outcome.[6] This has led to the proposal that the ratio of this compound to chlorpromazine sulfoxide in the plasma could be a more reliable predictor of clinical response than the concentration of the parent drug alone.[7] Patients with a higher ratio of the active 7-hydroxy metabolite to the inactive sulfoxide metabolite tend to show better symptom control.[7]

Toxicological Profile

As mentioned earlier, the discovery of this compound was directly linked to its association with purple skin pigmentation and ocular opacities.[9] The proposed mechanism for this toxicity involves the deposition of this compound in the skin and eyes. Upon exposure to ultraviolet (UV) radiation, it is hypothesized that the metabolite undergoes a photochemical reaction, generating reactive species that stimulate melanocytes to produce excessive amounts of melanin.[9][20] Studies have shown that chlorpromazine itself can increase melanin content and tyrosinase activity in melanocytes, and it is plausible that the 7-hydroxy metabolite plays a significant role in this process.[20]

Given its pharmacological activity, this compound likely contributes to the broader side-effect profile of chlorpromazine, including extrapyramidal symptoms, sedation, and orthostatic hypotension.[21] The relative contribution of the metabolite to these effects compared to the parent drug is an area of ongoing research.

Visualization of Signaling Pathways

Caption: Antagonism of the D2 receptor by chlorpromazine and this compound.

Part 6: Future Directions and Conclusion

Unanswered Questions and Areas for Future Research

Despite decades of research, there are still areas where our understanding of this compound could be deepened. Further elucidation of the precise molecular mechanisms by which it induces melanogenesis and other toxicities is warranted. More research into its effects on a wider range of signaling pathways, in comparison to chlorpromazine, could provide a more nuanced understanding of its pharmacological profile. Additionally, prospective clinical trials that incorporate pharmacogenetic testing for CYP2D6 and therapeutic drug monitoring of this compound could help to personalize chlorpromazine therapy and improve patient outcomes.

The Enduring Legacy of this compound in Drug Development

The story of this compound serves as a powerful case study in the field of drug development. It highlights the critical importance of thoroughly investigating the metabolism of new chemical entities. The discovery that a major metabolite can be both pharmacologically active and associated with significant toxicity has had a lasting impact on preclinical and clinical drug development strategies. Modern drug discovery programs now routinely assess the metabolic stability of lead compounds and characterize the pharmacological and toxicological profiles of major metabolites early in the development process. The lessons learned from this compound continue to inform the quest for safer and more effective medicines.

Part 7: References

-

Dai, J., et al. (2022). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChers-based extraction, EMR-lipid cleanup coupled with UHPLC-Q-Orbitrap MS. Food Chemistry, 403, 134298. [Link]

-

Perry, T. L., et al. (1964). This compound: Potential toxic drug metabolite in psychiatric patients. Science, 146(3640), 81-83. [Link]

-

Krieglstein, J., Rieger, H., & Schütz, H. (1980). Comparative study on the activity of chlorpromazine and this compound in the isolated perfused rat brain. Biochemical Pharmacology, 29(1), 63-67. [Link]

-

Chetty, M., Pillay, V. L., Moodley, S. V., & Miller, R. (1996). Response in chronic schizophrenia correlated with chlorpromazine, 7-OH-chlorpromazine and chlorpromazine sulfoxide levels. European Neuropsychopharmacology, 6(2), 85-91. [Link]

-

Philip, M., & M. R. C. Brain Metabolism Unit. (1975). The relationship of plasma chlorpromazine to its 7-hydroxy and sulphoxide metabolites in a large population of chronic schizophrenics. British Journal of Clinical Pharmacology, 2(3), 223-229. [Link]

-

Yoshii, K., et al. (1998). Identification of human cytochrome P450 isoforms involved in the 7-hydroxylation of chlorpromazine by human liver microsomes. Life Sciences, 63(2), 135-144. [Link]

-

Wiles, D. H., et al. (1976). Clinical significance of plasma chlorpromazine levels. I. Plasma levels of the drug, some of its metabolites and prolactin during acute treatment. Psychological Medicine, 6(3), 407-415. [Link]

-

Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Chlorpromazine (Target to Animal and Fishery Products). Retrieved from [Link]

-

Mercolini, L., et al. (2011). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 35(6), 348-355. [Link]

-

Wiles, D. H., et al. (1976). Clinical significance of plasma chlorpromazine levels. I. Plasma levels of the drug, some of its metabolites and prolactin during acute treatment. Psychological Medicine, 6(3), 407-415. [Link]

-

Zhang, Y., et al. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Journal of Pharmaceutical and Biomedical Analysis, 233, 115457. [Link]

-

Forrest, I. S., et al. (1968). Synthesis of possible metabolites of chlorpromazine. IV 7-hydroxy-nor1 - and nor2. Journal of Medicinal Chemistry, 11(4), 820-821. [Link]

-

Alfredsson, G., et al. (1976). Concentrations of chlorpromazine and two of its active metabolites in plasma and cerebrospinal fluid of psychotic patients treated with fixed drug doses. Psychopharmacology, 52(2), 115-121. [Link]

-

Gruenke, L. D., et al. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Biomedical Mass Spectrometry, 12(12), 707-713. [Link]

-

Zhang, Y., et al. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Journal of Pharmaceutical and Biomedical Analysis, 233, 115457. [Link]

-

Sunshine, I. (1972). Phenothiazines: Metabolism and Analytical Detection. Journal of Forensic Sciences, 17(4), 591-602. [Link]

-

Blazheyevskiy, M.Ye., Kovalenko, V.S., Merzlikin, S.I., & Alfred-Ugbenbo, D. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis, 18(3), 143-151. [Link]

-

Davidson, A. G. (1976). The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. Journal of Pharmacy and Pharmacology, 28(11), 795-800. [Link]

-

Forrest, I. S., & Green, D. E. (1972). Assay methods for phenothiazine pharmaceuticals. Journal of the American Pharmaceutical Association, 11(2), 47-49. [Link]

-

Ford, K. A., & Miller, G. P. (2018). Results obtained for the predicted CYP2D6-mediated SOM for chlorpromazine using MetaSite, StarDrop, SMARTCyp, and RS-WebPredictor. ResearchGate. [Link]

-

Young, D., et al. (1995). Quinidine inhibits the 7-hydroxylation of chlorpromazine in extensive metabolisers of debrisoquine. British Journal of Clinical Pharmacology, 39(6), 639-645. [Link]

-

Al-Harthi, S., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 27(10), 3237. [Link]

-

Kul, A., & Sagirli, O. (2023). A new method for the therapeutic drug monitoring of chlorpromazine in plasma by gas chromatography-mass spectrometry using dispersive liquid-liquid microextraction. Bioanalysis, 15(22), 1343-1354. [Link]

-

Wikipedia. (n.d.). Chlorpromazine. Retrieved from [Link]

-

Inchem. (n.d.). Chlorpromazine (PIM 125). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Otreba, M., et al. (2015). Melanogenesis and antioxidant defense system in normal human melanocytes cultured in the presence of chlorpromazine. Toxicology in Vitro, 29(1), 221-227. [Link]

-

Morgan, K., et al. (2019). Chlorpromazine toxicity is associated with disruption of cell membrane integrity and initiation of a pro-inflammatory response in the HepaRG hepatic cell line. Biomedicine & Pharmacotherapy, 112, 108638. [Link]

-

Danivas, V., & Venkatasubramanian, G. (2013). Current perspectives on chlorpromazine equivalents: Comparing apples and oranges!. Indian Journal of Psychiatry, 55(2), 207-208. [Link]

-

Zhang, C., et al. (2023). Molecular understanding of the therapeutic potential of melanin inhibiting natural products. Journal of Ethnopharmacology, 303, 115939. [Link]

-

Chen, W. C., et al. (2023). A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. International Journal of Molecular Sciences, 24(7), 6432. [Link]

-

Baumann, L. (n.d.). Overview of Melanin Production. AccessDermatologyDxRx. Retrieved from [Link]

-

Andreeva, T. V., et al. (2022). Oxidation of Antipsychotics. Pharmaceuticals, 15(5), 621. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chlorpromazine. Retrieved from [Link]

-

Mann, S. K., & Marwaha, R. (2023). Chlorpromazine. In StatPearls. StatPearls Publishing. [Link]

-

de Santana, F. J., et al. (2011). Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Application to a comparative pharmacokinetic study. Journal of Chromatography B, 879(31), 3636-3642. [Link]

-

Nakano, M., et al. (1979). Generation of electronically excited species during enzymatic oxidation of chlorpromazine and related compound. Biochemical and Biophysical Research Communications, 88(2), 674-680. [Link]

Sources

- 1. dl.astm.org [dl.astm.org]

- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 3. Concentrations of chlorpromazine and two of its active metabolites in plasma and cerebrospinal fluid of psychotic patients treated with fixed drug doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chlorpromazine (PIM 125) [inchem.org]

- 6. Response in chronic schizophrenia correlated with chlorpromazine, 7-OH-chlorpromazine and chlorpromazine sulfoxide levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The relationship of plasma chlorpromazine to its 7-hydroxy and sulphoxide metabolites in a large population of chronic schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound: POTENTIAL TOXIC DRUG METABOLITE IN PSYCHIATRIC PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of human cytochrome P450 isoforms involved in the 7-hydroxylation of chlorpromazine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinidine inhibits the 7-hydroxylation of chlorpromazine in extensive metabolisers of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. usbio.net [usbio.net]

- 13. 7-Hydroxy Chlorpromazine Hydrochloride | CymitQuimica [cymitquimica.com]

- 14. Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. chlorpromazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. Clinical significance of plasma chlorpromazine levels. I. Plasma levels of the drug, some of its metabolites and prolactin during acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Melanogenesis and antioxidant defense system in normal human melanocytes cultured in the presence of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Primary Mechanism of Action of 7-Hydroxychlorpromazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxychlorpromazine (7-OH-CPZ) is a principal and pharmacologically active human metabolite of chlorpromazine (CPZ), a first-generation antipsychotic medication.[1][2] For decades, the clinical efficacy and side-effect profile of chlorpromazine have been attributed not only to the parent compound but also to its extensive biotransformation into numerous metabolites. Among these, 7-OH-CPZ is of significant interest due to its substantial presence in plasma and its own intrinsic biological activity.[2] Good therapeutic response to chlorpromazine has been correlated with high plasma levels of both the parent drug and its 7-hydroxy metabolite.[3] This guide provides a detailed examination of the primary mechanism of action of this compound, focusing on its molecular interactions with key central nervous system receptors and the subsequent downstream signaling events.

Core Mechanism: Dopamine D2 Receptor Antagonism

The primary mechanism of action of this compound, much like its parent compound, is the antagonism of dopamine D2 receptors in the central nervous system.[4][5][6] This blockade of D2 receptors in the mesolimbic pathway is believed to be the cornerstone of its antipsychotic effects, mitigating the positive symptoms of schizophrenia such as hallucinations and delusions.[7]

Studies have demonstrated that this compound exhibits a high affinity for dopamine D2 receptors, with a potency that is comparable to that of chlorpromazine itself.[8] In competitive radioligand binding assays, 7-OH-CPZ is among the most potent chlorpromazine analogues in displacing ³H-spiperone from D2 receptors in rat striatum.[4] This high affinity underscores the significant contribution of this metabolite to the overall dopaminergic blockade observed during chlorpromazine therapy.

The functional consequence of this D2 receptor antagonism is the attenuation of dopamine-mediated signaling. By blocking the receptor, this compound prevents the binding of endogenous dopamine, leading to a reduction in the downstream signaling cascades typically initiated by D2 receptor activation. This includes the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP).[9]

Visualizing the Primary Mechanism of Action

Caption: Workflow for a cAMP functional assay to determine antagonist potency.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium and reagents.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).

-

Non-specific binding control: Haloperidol (10 µM).

-

This compound stock solution (in DMSO).

-

96-well microplates.

-

Glass fiber filter mats (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest cultured cells and centrifuge.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well microplate, add in triplicate:

-

Assay buffer (for total binding).

-

10 µM Haloperidol (for non-specific binding).

-

Serial dilutions of this compound (typically from 10⁻¹⁰ to 10⁻⁵ M).

-

-

Add the radioligand ([³H]-Spiperone) at a final concentration close to its Kd (e.g., 0.2 nM).

-

Add the membrane preparation (e.g., 20-50 µg of protein per well).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mat.

-

Add scintillation cocktail to each filter spot.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of 7-OH-CPZ that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The primary mechanism of action of this compound is the potent antagonism of dopamine D2 receptors. This action is central to its contribution to the antipsychotic effects of its parent compound, chlorpromazine. Furthermore, its activity at muscarinic, histaminic, and likely adrenergic and serotonergic receptors contributes to the broad and complex pharmacological profile of chlorpromazine, including its therapeutic benefits and adverse effects. A thorough understanding of the multi-receptor interactions of this major active metabolite is crucial for a complete appreciation of the clinical pharmacology of chlorpromazine and for the development of future antipsychotic agents with improved efficacy and tolerability.

References

- Miller, R. J., & Hiley, C. R. (1974). 3H-Haloperidol binding to dopamine receptors in rat corpus striatum: influence of chlorpromazine metabolites and derivatives. Advances in Neurology, 5, 141-153.

- Black, J. L., & Richelson, E. (1981). Trifluoperazine and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects. European Journal of Pharmacology, 72(2-3), 263-267.

- Memo, M., Kleinman, J. E., & Hanbauer, I. (1983). Correlation of activity of chlorpromazine and respective hydroxy, dimethoxy and sulphoxide analogues on dopamine, muscarinic, histamine and calmodulin sites of action. Journal of Pharmacy and Pharmacology, 35(3), 173-176.

-

Patsnap Synapse. (2024). What is the mechanism of Chlorpromazine Hydrochloride? Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorpromazine. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]

-

DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment? Retrieved from [Link]

- Stoddart, L. A., et al. (2015). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biomolecular Screening, 20(6), 797-807.

- Coccini, T., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(2), 253-263.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

-

Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

-

Wikipedia. (n.d.). Tricyclic antidepressant. In Wikipedia. Retrieved January 15, 2026, from [Link]

- Dahl, S. G., & Hall, H. (1986). Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites. Psychopharmacology, 90(2), 151-155.

- Chetty, M., Pillay, V. L., Moodley, S. V., & Miller, R. (1996). Response in chronic schizophrenia correlated with chlorpromazine, 7-OH-chlorpromazine and chlorpromazine sulfoxide levels. European Neuropsychopharmacology, 6(2), 85-91.

- Wolff, J., & Jones, A. B. (1971). Inhibition of hormone-sensitive adenyl cyclase by phenothiazines.

- Ghangrekar, I., & Kanwar, A. J. (2023). Chlorpromazine. In StatPearls.

- Garcia-Sainz, J. A., & Hoffman, B. B. (1983). Trifluoperazine and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects.

- Hill, S. J., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00602.

- Palmer, G. C., & Manian, A. A. (1983). Correlation of activity of chlorpromazine and respective hydroxy, dimethoxy and sulphoxide analogues on dopamine, muscarinic, histamine and calmodulin sites of action. Journal of Pharmacy and Pharmacology, 35(3), 173-176.

- Weinstock, J., et al. (1986). Interaction of AZA analogs of chlorpromazine with the dopamine D2 receptor. Journal of Medicinal Chemistry, 29(10), 2315-2317.

- Miller, R. J., & Iversen, L. L. (1974). Effect of chlorpromazine and some of its metabolites on the dopamine-sensitive adenylate cyclase of rat brain striatum. Journal of Pharmacy and Pharmacology, 26(2), 142-144.

- Ondrias, K., et al. (1990). Selective amphipathic nature of chlorpromazine binding to plasma membrane bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1023(2), 243-250.

- Heindel, J. J., & Clement-Cormier, Y. C. (1981). Regulation of adenylate cyclase activity in GH1 cells by chlorpromazine and a heat-stable factor. Endocrinology, 108(1), 310-317.

- Putney, J. W., & Weiss, S. J. (1981). Chlorpromazine inhibition of muscarinic-cholinergic responses in the rat parotid gland. Molecular Pharmacology, 20(2), 380-385.

- Meck, W. H. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 25(6), 1185-1189.

- Farde, L., et al. (1998). Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients.

- Hill, S. J., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00602.

- Forrest, I. S., & Forrest, F. M. (1964).

- Szafarz, M., et al. (2021).

- Celada, P., et al. (2013). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression.

- Roth, B. L., et al. (2004). “Selective” serotonin 5-HT2A receptor antagonists. Current Topics in Medicinal Chemistry, 4(5), 517-528.

- Tuganowski, W. (1977). The influence of adenylate cyclase inhibitors on the spontaneous activity of the cardiac pacemaker. Archives Internationales de Pharmacodynamie et de Thérapie, 225(2), 275-286.

- Jones, C. K., et al. (2009). Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors. Journal of Pharmacology and Experimental Therapeutics, 331(2), 643-652.

- Egan, C. T., et al. (1998). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action. The Journal of Pharmacology and Experimental Therapeutics, 286(2), 807-817.

- O'Donnell, J., et al. (2017). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in Aging Neuroscience, 9, 78.

- Roffel, A. F., et al. (1990). Muscarinic control of histamine release from airways. Inhibitory M1-receptors in human bronchi but absence in rat trachea. Pulmonary Pharmacology, 3(1), 43-49.

- Fantegrossi, W. E., et al. (2014). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 5(11), 1055-1064.

- Ferrada, C., et al. (2008). Interactions between Histamine H3 and Dopamine D2 Receptors and the Implications for Striatal Function. Neuropsychopharmacology, 33(10), 2397-2408.

- Berg, K. A., et al. (2001). Functional Characterization of Prefrontal Cortical D2 Dopamine Receptor in Adult Mice. The Journal of Neuroscience, 21(23), 9185-9193.

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPCR β-Arrestin Product Solutions [discoverx.com]

- 8. Di- and trihydroxy analogs of chlorpromazine influence the central activity of adenylate cyclase and cyclic AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological profile of 7-Hydroxychlorpromazine in preclinical models

An In-depth Technical Guide to the Preclinical Pharmacological Profile of 7-Hydroxychlorpromazine Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (7-OH-CPZ) is a principal and pharmacologically active metabolite of the prototypical antipsychotic agent, chlorpromazine (CPZ). While the pharmacological profile of chlorpromazine is extensively documented, the specific contributions of 7-OH-CPZ to its therapeutic efficacy and side effect profile are of significant interest in neuropharmacology. Clinical observations have indicated that the relative plasma concentrations of 7-OH-CPZ to its parent compound and other metabolites may correlate with therapeutic response in patients with schizophrenia.[1] This guide synthesizes the available preclinical data to provide a comprehensive pharmacological profile of 7-OH-CPZ, detailing its metabolism, pharmacokinetics, and inferred pharmacodynamic activity. It further outlines the standard experimental methodologies and workflows used to characterize such a compound, offering a framework for future research into this crucial metabolite.

Introduction: The Significance of an Active Metabolite

Chlorpromazine, a low-potency first-generation antipsychotic, marked a revolution in the treatment of psychotic disorders.[2] Its mechanism of action is complex, involving antagonism at a wide array of neurotransmitter receptors, including dopamine, serotonin, histamine, and adrenergic receptors.[3][4] Following administration, CPZ undergoes extensive metabolism, giving rise to numerous derivatives, many of which are inactive. However, this compound is a notable exception. It is not merely a breakdown product but a biologically active compound that contributes significantly to the overall pharmacological effect of chlorpromazine treatment.[1] Studies in patients have shown that individuals with better clinical control over their symptoms often exhibit higher plasma ratios of 7-OH-CPZ compared to the inactive chlorpromazine sulphoxide metabolite, underscoring its clinical relevance.[1] Understanding the distinct preclinical profile of 7-OH-CPZ is therefore essential for a complete picture of chlorpromazine's therapeutic action and for the rational design of novel antipsychotic agents.

Metabolism and Pharmacokinetic Profile

The biotransformation of chlorpromazine is a critical determinant of its activity and duration of action. The generation of 7-OH-CPZ is a key step in this process.

Metabolic Pathway

Chlorpromazine is metabolized primarily in the liver through a series of Phase I and Phase II reactions.[5] The formation of 7-OH-CPZ occurs via aromatic hydroxylation, a Phase I reaction. This active metabolite can then undergo further Phase II metabolism, principally through glucuronidation, to form a more water-soluble conjugate for excretion.[6]

Caption: Metabolic conversion of Chlorpromazine to its primary active and inactive metabolites.

Preclinical Pharmacokinetics

Pharmacokinetic studies, primarily in rats, reveal that 7-OH-CPZ has a plasma half-life that is comparable to its parent compound. Following oral administration of CPZ, both the parent drug and its metabolites are subject to extensive first-pass metabolism, which contributes to high inter-individual variability in plasma concentrations.[7] The half-life for both CPZ and 7-OH-CPZ has been observed to be in the range of 8-33 hours in human studies, with the metabolite disappearing from plasma at about the same rate as the parent compound.[8]

| Parameter | Value / Observation | Species | Source |

| Half-life (T½) | Disappears at a similar rate to CPZ | Human | [8] |

| Metabolism | Extensive first-pass metabolism | Human | [7] |

| Distribution | Detected in plasma and CSF | Human | [8][9] |

| Key Pathway | Aromatic Hydroxylation, Glucuronidation | Rat, Guinea Pig | [6] |

Pharmacodynamic Profile

Direct and comprehensive preclinical data on the receptor binding affinities and functional activity of isolated 7-OH-CPZ are limited in publicly accessible literature. Much of its profile is inferred from its established biological activity and the well-characterized profile of its parent compound, chlorpromazine.

Receptor Binding Profile (Inferred)

Chlorpromazine is known for its "promiscuous" binding profile, acting as an antagonist at a wide range of receptors. It is presumed that 7-OH-CPZ shares affinity for many of these same targets, contributing to the overall antipsychotic effect. The primary target for antipsychotic efficacy is the dopamine D2 receptor.[10] The table below summarizes the known binding affinities of the parent compound, chlorpromazine, which provides a likely template for the activity of 7-OH-CPZ.

| Receptor Target | Binding Affinity (Ki, nM) of Chlorpromazine | Receptor Family | Implied Effect | Source |

| Dopamine D1 | High Affinity (exact Ki varies) | Dopaminergic | Antipsychotic effects | [3] |

| Dopamine D2 | ~6.9 - 11 nM | Dopaminergic | Antipsychotic effects, EPS | [3][11][12] |

| Dopamine D3 | 6.9 nM | Dopaminergic | Antipsychotic effects | [3] |

| Serotonin 5-HT2A | High Affinity | Serotonergic | Atypicality, reduced EPS | [3][13] |

| Serotonin 5-HT6 | High Affinity | Serotonergic | Cognitive effects | [3] |

| Serotonin 5-HT7 | High Affinity | Serotonergic | Antidepressant/Mood effects | [3][14] |

| Histamine H1 | 4.25 nM | Histaminergic | Sedation, weight gain | [3] |

| α1-Adrenergic | High Affinity | Adrenergic | Orthostatic hypotension | [3] |

Note: This table represents the parent compound, Chlorpromazine. Direct Ki values for 7-OH-CPZ are not widely published.

In Vitro Functional Activity: A Methodological Approach

To definitively characterize the functional activity of 7-OH-CPZ, a series of in vitro assays would be required. The primary hypothesis is that 7-OH-CPZ acts as an antagonist at the dopamine D2 receptor. A standard method to test this is a G-protein coupled receptor (GPCR) functional assay, such as a cAMP assay.

Causality of Experimental Design: The D2 receptor is a Gi-coupled GPCR. When an agonist (like dopamine) binds, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect, thereby restoring or preventing the drop in cAMP levels. This provides a measurable, functional readout of receptor blockade.

Step-by-Step Protocol: D2 Receptor Antagonism cAMP Assay

-

Cell Culture: Culture a stable cell line recombinantly expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Cell Plating: Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of 7-OH-CPZ and a reference antagonist (e.g., haloperidol).

-

Assay Procedure:

-

Remove culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the various concentrations of 7-OH-CPZ (the antagonist) to the wells. Incubate for a short period to allow receptor binding.

-

Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) mixed with forskolin. Forskolin directly stimulates adenylyl cyclase, generating a high baseline cAMP signal that can then be inhibited by the agonist.

-

Incubate to allow for agonist stimulation and cAMP production.

-

-

Detection: Lyse the cells and use a competitive immunoassay kit (e.g., HTRF, ELISA) to measure the intracellular cAMP concentration. The signal generated is inversely proportional to the amount of cAMP present.

-

Data Analysis: Plot the cAMP signal against the log concentration of 7-OH-CPZ. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of 7-OH-CPZ required to inhibit 50% of the agonist-induced response.

Caption: Workflow for a D2 receptor antagonism cAMP assay.

In Vivo Preclinical Models

Preclinical behavioral models are crucial for evaluating the potential antipsychotic activity of a compound in a whole-organism context.[15][16] While studies administering 7-OH-CPZ directly are scarce, its contribution to the effects of CPZ in these models is assumed.

Models for Antipsychotic-like Activity

-

Amphetamine- or PCP-Induced Hyperlocomotion: Psychostimulants like amphetamine (dopamine releaser) or NMDA antagonists like phencyclidine (PCP) induce hyperlocomotor activity in rodents, which is considered a model for psychotic agitation.[16] An effective antipsychotic agent will dose-dependently reduce this hyperactivity. The rationale is that by blocking D2 receptors, the drug mitigates the excessive dopaminergic stimulation in the mesolimbic pathway.

-

Conditioned Avoidance Response (CAR): This model assesses a drug's ability to interfere with a learned avoidance behavior without producing simple motor sedation.[15] Animals are trained to avoid an aversive stimulus (e.g., foot shock) by responding to a conditioning stimulus (e.g., a light or tone). Classical antipsychotics selectively suppress the avoidance response at doses that do not impair the escape response, an effect highly correlated with D2 receptor blockade.

Experimental Workflow: Amphetamine-Induced Hyperlocomotion

Caption: Workflow for an amphetamine-induced hyperlocomotion study.

Toxicological Considerations

Early clinical reports linked long-term, high-dose chlorpromazine treatment to the development of purple pigmentation in sun-exposed skin areas, as well as opacities in the cornea and lens.[17] this compound was isolated from the liver and urine of these patients, suggesting it may be a precursor to a phototoxic compound that leads to excessive melanin production.[17] This highlights a potential area for preclinical toxicological investigation, specifically focusing on phototoxicity and long-term organ deposition.

Conclusion and Future Directions

This compound is a clinically significant, active metabolite of chlorpromazine that likely contributes substantially to the parent drug's therapeutic effects. Its preclinical profile, while not exhaustively characterized independently, is inferred to mirror chlorpromazine's broad-spectrum antagonism at dopamine and serotonin receptors. The correlation of its plasma levels with positive clinical outcomes suggests that ensuring its adequate production could be a key factor in treatment response.

Future preclinical research should prioritize the direct characterization of 7-OH-CPZ. A full receptor screening panel to determine its binding affinities (Ki) and subsequent in vitro functional assays to establish its potency (IC50/EC50) and efficacy at key antipsychotic targets are essential. Furthermore, administering the isolated metabolite in in vivo behavioral models would definitively parse its contribution to antipsychotic-like activity versus that of the parent compound. Such studies would not only deepen our understanding of one of psychiatry's most foundational drugs but also provide valuable insights for the development of future therapeutics.

References

-

Mackay, A. V., Healey, A. F., & Baker, J. (n.d.). The relationship of plasma chlorpromazine to its 7-hydroxy and sulphoxide metabolites in a large population of chronic schizophrenics. British Journal of Clinical Pharmacology. [Link]

-

Forrest, F. M., & Forrest, I. S. (1964). This compound: POTENTIAL TOXIC DRUG METABOLITE IN PSYCHIATRIC PATIENTS. Science. [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorpromazine. PubChem. [Link]

-

Huq, F., & Hossain, Z. (2005). Proposed metabolic pathways for chlorpromazine and its metabolites. ResearchGate. [Link]

-

Alfredsson, G., Wode-Helgodt, B., & Sedvall, G. (1976). Concentrations of chlorpromazine and two of its active metabolites in plasma and cerebrospinal fluid of psychotic patients treated with fixed drug doses. Psychopharmacology. [Link]

-

Breyer, U. (1972). Studies on the glucuronidation of this compound in vitro. Biochemical Pharmacology. [Link]

-

Wikipedia. (n.d.). Chlorpromazine. [Link]

-

Loo, J. C., Midha, K. K., & McGilveray, I. J. (1993). Pharmacokinetics of chlorpromazine and key metabolites. European Journal of Clinical Pharmacology. [Link]

-

Cohen, B. M., & Zubenko, G. S. (1985). Differential Interactions of Traditional and Novel Antiemetics With Dopamine D2 and 5-hydroxytryptamine3 Receptors. Journal of Clinical Psychopharmacology. [Link]

-

Meck, W. H. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior. [Link]

-

Geyer, M. A., & Vollenweider, F. X. (2008). Preclinical behavioral models for predicting antipsychotic activity. Current Topics in Behavioral Neurosciences. [Link]

-

Krieglstein, J., Rieger, H., & Schütz, H. (1980). Comparative study on the activity of chlorpromazine and this compound in the isolated perfused rat brain. Biochemical Pharmacology. [Link]

-

Alfredsson, G., & Sedvall, G. (1982). The presence of this compound in CSF of chloropromazine-treated patients. Psychopharmacology. [Link]

-

Weinstock, J., et al. (1988). Interaction of Permanently Charged Chlorpromazine and Dopamine Analogs With the Striatal D-1 Dopaminergic Receptor. Journal of Medicinal Chemistry. [Link]

-

Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Preclinical models of antipsychotic drug action. British Journal of Pharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Farde, L., et al. (1998). Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients. The American Journal of Psychiatry. [Link]

-

Nakanishi, O., et al. (2021). Analysis of Pharmacokinetic and Pharmacodynamic Interactions Between Chlorpromazine and Risperidone via Simultaneous Measurement of Multiple Receptor Occupancy in the Rat Brain. Pharmaceutics. [Link]

-

Hashimoto, K. (2021). Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation. Biomedicines. [Link]

-

Le Berre, M., et al. (2023). Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders. International Journal of Molecular Sciences. [Link]

Sources

- 1. The relationship of plasma chlorpromazine to its 7-hydroxy and sulphoxide metabolites in a large population of chronic schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 4. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Studies on the glucuronidation of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of chlorpromazine and key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentrations of chlorpromazine and two of its active metabolites in plasma and cerebrospinal fluid of psychotic patients treated with fixed drug doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The presence of this compound in CSF of chloropromazine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Preclinical behavioral models for predicting antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound: POTENTIAL TOXIC DRUG METABOLITE IN PSYCHIATRIC PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vivo Conversion of Chlorpromazine to 7-Hydroxychlorpromazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the in vivo metabolic conversion of the classic antipsychotic drug chlorpromazine (CPZ) to its active and pharmacologically significant metabolite, 7-hydroxychlorpromazine (7-OH-CPZ). We will delve into the core enzymatic processes, validated experimental protocols for both in vivo and in vitro characterization, and robust analytical methodologies for quantification. This document is designed to equip researchers with the foundational knowledge and practical frameworks necessary to investigate this critical metabolic pathway.

Introduction: The Significance of this compound

Chlorpromazine, a cornerstone of psychopharmacology, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. Among these, this compound is of particular interest due to its own intrinsic antipsychotic activity. Understanding the conversion of CPZ to 7-OH-CPZ is paramount for several reasons:

-

Pharmacological Activity: 7-OH-CPZ is not an inactive byproduct; it contributes to the overall therapeutic effect of chlorpromazine.

-

Interindividual Variability: The rate of this conversion can vary significantly among patients, contributing to differences in clinical response and side effect profiles.

-

Toxicological Implications: Alterations in this metabolic pathway can lead to the accumulation of parent drug or metabolites, some of which have been associated with adverse effects. For instance, 7-hydroxylated chlorpromazine derivatives have been implicated in skin pigmentation and ocular opacities in patients on long-term, high-dose therapy[1].

This guide will provide the technical details to empower researchers to explore these critical aspects of chlorpromazine's pharmacology.

The Metabolic Pathway: Cytochrome P450-Mediated Hydroxylation

The primary mechanism for the in vivo conversion of chlorpromazine to this compound is an aromatic hydroxylation reaction. This biotransformation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.

Key Enzymes Involved:

-

Cytochrome P450 2D6 (CYP2D6): This is the principal enzyme responsible for the 7-hydroxylation of chlorpromazine. CYP2D6 is a highly polymorphic enzyme, meaning that genetic variations in the population can lead to significant differences in its metabolic activity. This genetic variability is a major contributor to the observed interindividual differences in chlorpromazine metabolism and clinical outcomes.

-

Cytochrome P450 1A2 (CYP1A2): While CYP2D6 is the main catalyst, CYP1A2 also contributes to the formation of this compound, albeit to a lesser extent.

The metabolic conversion can be visualized as follows:

Caption: Metabolic conversion of Chlorpromazine to this compound.

In Vivo Pharmacokinetic Studies in a Rodent Model

To investigate the in vivo conversion of chlorpromazine to this compound, a well-controlled pharmacokinetic study in a rodent model, such as the Sprague-Dawley or Wistar rat, is essential. The following protocol provides a robust framework for such a study.

Experimental Protocol: Rat Pharmacokinetic Study

Objective: To determine the time course of chlorpromazine and this compound concentrations in rat plasma following a single dose administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Chlorpromazine hydrochloride

-

Vehicle (e.g., sterile saline or 0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., heparinized or EDTA-coated)

-

Centrifuge

-

-80°C freezer

Procedure:

-

Acclimatization: House the rats for at least one week prior to the study with free access to food and water to allow for acclimatization to the facility.

-

Dosing:

-

Prepare a solution of chlorpromazine in the chosen vehicle at the desired concentration.

-

Administer a single dose of chlorpromazine to the rats. The route of administration can be oral (gavage) or intraperitoneal (i.p.) injection. A typical i.p. dose for rats is in the range of 1-10 mg/kg.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points. A suggested sampling schedule is: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Blood can be collected via a cannulated vessel (e.g., jugular vein) for serial sampling from the same animal, or via terminal cardiac puncture for a single time point per animal. For serial sampling, guidelines for blood collection volumes in rodents should be strictly followed to avoid undue stress on the animals.

-

-

Plasma Preparation:

-

Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled tubes.

-

-

Sample Storage:

-

Store the plasma samples at -80°C until analysis.

-

In Vitro Metabolism Using Liver Microsomes

In vitro metabolism studies using liver microsomes are a powerful tool to investigate the enzymatic kinetics of the conversion of chlorpromazine to this compound and to identify the specific CYP enzymes involved.

Experimental Protocol: In Vitro Metabolism with Rat Liver Microsomes

Objective: To measure the formation of this compound from chlorpromazine in the presence of rat liver microsomes.

Materials:

-

Pooled rat liver microsomes

-

Chlorpromazine

-

This compound standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Incubator/water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Centrifuge

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer

-

Rat liver microsomes (final concentration typically 0.5-1.0 mg/mL)

-

Chlorpromazine (a range of concentrations, e.g., 1-100 µM, should be tested to determine enzyme kinetics)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

-

Protein Precipitation:

-

Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

-

Sample Collection:

-

Carefully collect the supernatant for analysis by UPLC-MS/MS.

-

Analytical Quantification by UPLC-MS/MS

A sensitive and specific analytical method is crucial for the accurate quantification of chlorpromazine and this compound in biological matrices. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this application.

Protocol: UPLC-MS/MS Quantification in Plasma

Objective: To simultaneously quantify chlorpromazine and this compound in rat plasma.

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

SPE Cartridge Conditioning:

-

Condition a C8 or mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of chlorpromazine).

-

Load the plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

-

-

Elution:

-

Elute the analytes with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

-

5.1.2. UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions. |

| Flow Rate | 0.3-0.5 mL/min |

| Injection Volume | 5-10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing pure standards of chlorpromazine and this compound. |

Data Analysis:

-

Quantify the concentrations of chlorpromazine and this compound by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.

Investigating CYP2D6 Inhibition

To confirm the role of CYP2D6 in the 7-hydroxylation of chlorpromazine, an in vitro inhibition assay can be performed. This involves using a known CYP2D6 substrate (a "probe") and measuring the effect of chlorpromazine on its metabolism. Dextromethorphan is a commonly used probe substrate for CYP2D6.

Experimental Protocol: CYP2D6 Inhibition Assay

Objective: To determine the inhibitory potential of chlorpromazine on CYP2D6-mediated metabolism of dextromethorphan.

Materials:

-

Recombinant human CYP2D6 enzyme

-

Dextromethorphan (probe substrate)

-

Dextrorphan (metabolite of dextromethorphan) standard

-

Chlorpromazine (inhibitor)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Quenching solution (ice-cold acetonitrile)

-

UPLC-MS/MS system

Procedure:

-

Incubation Setup:

-

Prepare a series of incubation mixtures containing:

-

Phosphate buffer

-

Recombinant CYP2D6

-

Dextromethorphan (at a concentration near its Km for CYP2D6)

-

A range of chlorpromazine concentrations (e.g., 0.1 to 100 µM)

-

-

-

Pre-incubation:

-

Pre-incubate the mixtures for 5 minutes at 37°C.

-

-

Reaction Initiation:

-

Start the reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate at 37°C for a predetermined time (within the linear range of dextrorphan formation).

-

-

Reaction Termination:

-

Stop the reaction with ice-cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge to pellet the protein and collect the supernatant for analysis.

-

-

Analysis:

-

Quantify the amount of dextrorphan formed using a validated UPLC-MS/MS method.

-

Data Analysis:

-

Plot the rate of dextrorphan formation as a function of the chlorpromazine concentration.

-

Fit the data to an appropriate inhibition model to determine the IC50 value (the concentration of chlorpromazine that causes 50% inhibition of CYP2D6 activity).

Caption: A generalized workflow for studying chlorpromazine metabolism.

Conclusion and Future Directions

This technical guide has provided a detailed framework for investigating the in vivo conversion of chlorpromazine to its active metabolite, this compound. By employing the described in vivo, in vitro, and analytical methodologies, researchers can gain a deeper understanding of the pharmacokinetics, enzymatic pathways, and potential for drug-drug interactions related to this critical metabolic step.

Future research in this area could focus on:

-

Human Studies: Correlating CYP2D6 genotype and phenotype with plasma levels of chlorpromazine and this compound in patient populations to personalize treatment strategies.

-

Elucidation of Other Metabolic Pathways: Investigating the role of other CYP enzymes and non-CYP pathways in the overall metabolism of chlorpromazine.

-

Pharmacodynamic Consequences: Exploring the differential effects of chlorpromazine and this compound on dopamine and other neurotransmitter systems to better understand their combined therapeutic and adverse effect profiles.

By building upon the foundational knowledge and protocols presented in this guide, the scientific community can continue to refine our understanding of chlorpromazine's complex pharmacology, ultimately leading to safer and more effective use of this important medication.

References

-

Perry, T. L., Culling, C. F., Berry, K., & Hansen, S. (1964). This compound: Potential toxic drug metabolite in psychiatric patients. Science, 146(3640), 81-3. [Link]

- (This is a placeholder for a reference that would provide more detail on the toxicological implications of this compound, as indicated in the initial search results. A specific paper with a working URL would be inserted here based on further focused searches if needed.)

Sources

Chemical and physical properties of 7-Hydroxychlorpromazine hydrochloride

An In-depth Technical Guide to 7-Hydroxychlorpromazine Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Significance of a Metabolite